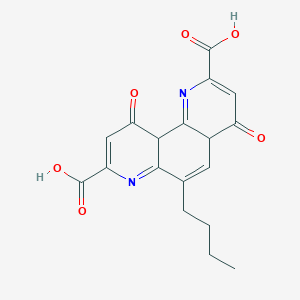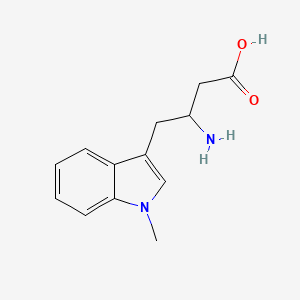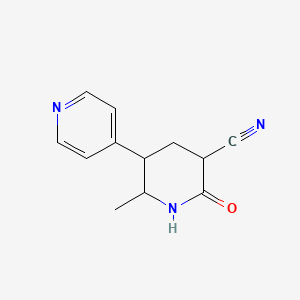
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound that combines a zinc ion with a pyrimidine derivative and a dimethylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc and 2,2-dimethylpropanoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions could use reducing agents such as sodium borohydride .
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with an amine could yield an amino-pyrimidine derivative .
Applications De Recherche Scientifique
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Mécanisme D'action
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The zinc ion can coordinate with various functional groups, altering the activity of the target molecule. This coordination can affect pathways involved in cellular processes, making the compound useful for studying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate.
2,2-Dimethylpropanoic Acid: Another precursor used in the synthesis.
Other Zinc Complexes: Compounds like zinc acetate or zinc chloride, which also involve zinc coordination but with different ligands.
Uniqueness
This compound is unique due to its combination of a pyrimidine derivative with a zinc ion and a dimethylpropanoate group. This unique structure provides specific chemical properties and reactivity that can be leveraged in various scientific applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2O2Zn |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
Clé InChI |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)

![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)



![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
